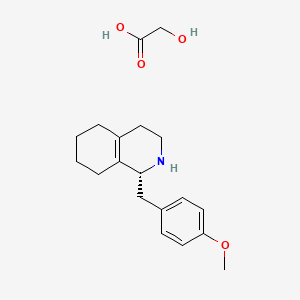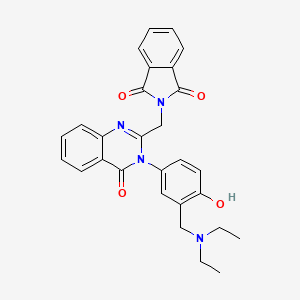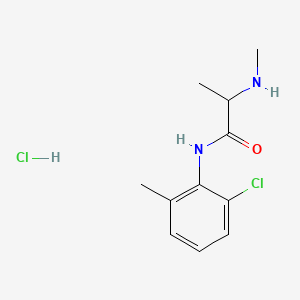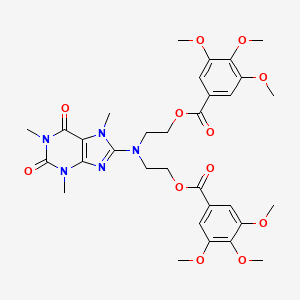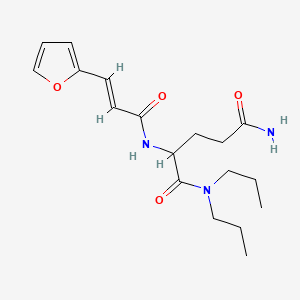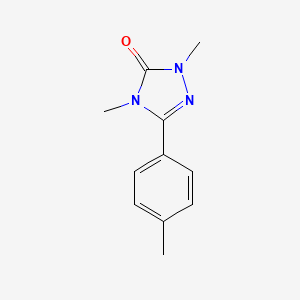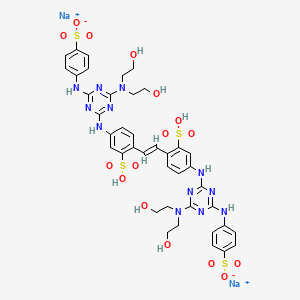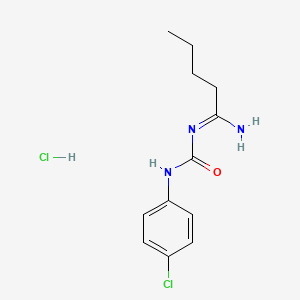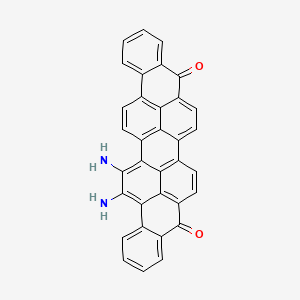
(2-(4-Morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is a chemical compound known for its significant role as a phosphoinositide 3-kinase (PI3K) inhibitor.
Preparation Methods
The synthesis of (2-(4-Morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone typically involves several steps. One common method includes the reaction of 2-chloro-2-methyl-prop acyl chloride with thioanisole in the presence of aluminum chloride, followed by a series of reactions to introduce the morpholinyl group . The reaction conditions often involve controlled temperatures and specific reagents to ensure high yield and purity.
Chemical Reactions Analysis
(2-(4-Morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a PI3K inhibitor to study various biochemical pathways. In biology, it has been used to investigate the role of PI3K in cellular processes such as vesicle cycling and neurotransmission . Additionally, it has industrial applications in the development of fluorescent security markers .
Mechanism of Action
The primary mechanism of action of (2-(4-Morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone involves the inhibition of PI3K. This inhibition leads to the dephosphorylation of downstream targets such as Akt, resulting in the suppression of cell proliferation and induction of apoptosis . The compound also affects other molecular targets, including casein kinase 2, which plays a role in vesicle cycling and neurotransmitter release .
Comparison with Similar Compounds
(2-(4-Morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is often compared with other PI3K inhibitors such as wortmannin. While both compounds inhibit PI3K, this compound is a reversible inhibitor, whereas wortmannin acts irreversibly . Other similar compounds include 4-Benzoylmorpholine and 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, which also exhibit bioactive properties .
Properties
CAS No. |
122438-01-1 |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2-morpholin-4-yl-2H-chromen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C20H19NO3/c22-19(15-6-2-1-3-7-15)17-14-16-8-4-5-9-18(16)24-20(17)21-10-12-23-13-11-21/h1-9,14,20H,10-13H2 |
InChI Key |
ZAGJCGPUGWCYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2C(=CC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





